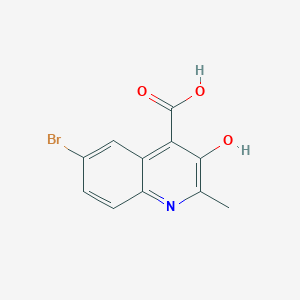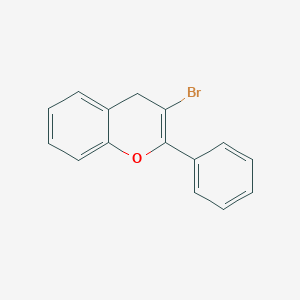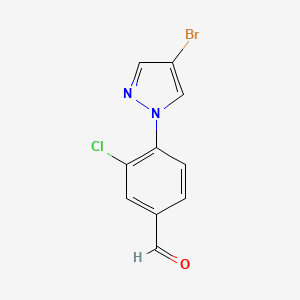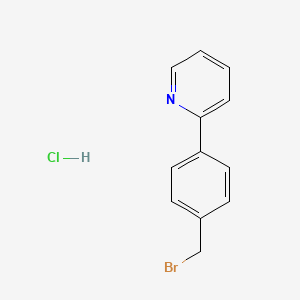![molecular formula C17H14N4O B11841767 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11841767.png)
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine typically involves the condensation of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to yield 5-(4-methoxyphenyl)-1H-pyrazol-3-amine . This intermediate is then subjected to further reactions to form the desired pyrazoloquinazoline structure. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as using ultrasound irradiation or specific catalysts .
化学反応の分析
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides
科学的研究の応用
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biological pathways.
Medicine: Due to its anti-inflammatory and anti-cancer properties, it is being investigated for therapeutic applications in treating diseases like cancer and inflammatory disorders
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine can be compared with other similar compounds, such as:
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
Pyrazolo[5′,1′2,3]imidazo[1,5-c]quinazolin-6(5H)-ones: Investigated for their affinity against the COVID-19 main protease.
Quinazolinone derivatives: These compounds have shown cytotoxic and antibacterial activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
特性
分子式 |
C17H14N4O |
|---|---|
分子量 |
290.32 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)pyrazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C17H14N4O/c1-22-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)19-17(18)21(16)20-15/h2-10H,1H3,(H2,18,19) |
InChIキー |
FVSZXIKQLBKRFR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4N=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


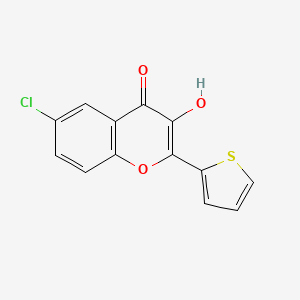
![6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine](/img/structure/B11841686.png)
![3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11841689.png)
![4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid](/img/structure/B11841690.png)


![2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B11841720.png)
